4-Bromo-2-((E)-{[4-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl)phenol

Catalog No.
S15684275
CAS No.
M.F
C27H20Br2N2O2
M. Wt
564.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-((E)-{[4-(4-{[(E)-(5-bromo-2-hydroxyphen...

Product Name

4-Bromo-2-((E)-{[4-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl)phenol

IUPAC Name

4-bromo-2-[[4-[[4-[(5-bromo-2-hydroxyphenyl)methylideneamino]phenyl]methyl]phenyl]iminomethyl]phenol

Molecular Formula

C27H20Br2N2O2

Molecular Weight

564.3 g/mol

InChI

InChI=1S/C27H20Br2N2O2/c28-22-5-11-26(32)20(14-22)16-30-24-7-1-18(2-8-24)13-19-3-9-25(10-4-19)31-17-21-15-23(29)6-12-27(21)33/h1-12,14-17,32-33H,13H2

InChI Key

PGBVMMLNKGQETI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N=CC3=C(C=CC(=C3)Br)O)N=CC4=C(C=CC(=C4)Br)O

The compound 4-Bromo-2-((E)-{[4-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl)phenol is a complex organic molecule characterized by its multiple functional groups, including bromo, hydroxy, and imino groups. With the molecular formula C27H20Br2N2O2C_{27}H_{20}Br_2N_2O_2 and a molecular weight of approximately 564.281 g/mol, this compound exhibits significant structural complexity due to the presence of multiple aromatic rings and substituents. The compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activity.

Typical of organic molecules with similar functional groups, such as:

  • Nucleophilic substitutions: The presence of bromine atoms makes the compound susceptible to nucleophilic attack, allowing for potential substitutions with nucleophiles.
  • Condensation reactions: The imino group can participate in condensation reactions with other amines or aldehydes, leading to the formation of more complex structures.
  • Hydrogen bonding: The hydroxyl group can form hydrogen bonds, influencing the compound's reactivity and interactions with other molecules.

The synthesis of 4-Bromo-2-((E)-{[4-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl)phenol can be achieved through several methods:

  • Condensation Reaction: The primary method involves the condensation of 5-bromo-2-hydroxybenzaldehyde with an appropriate amine under acidic or basic conditions to form the imine linkage.
  • Refluxing in Solvent: The reaction mixture can be refluxed in a solvent like ethanol or methanol to facilitate the formation of the desired product.
  • Crystallization: Post-reaction, purification through crystallization from suitable solvents can yield high-purity crystals suitable for characterization.

This compound has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for drug development targeting cancer or bacterial infections.
  • Material Science: Its unique structure may offer properties beneficial for developing new materials or coatings.
  • Chemical Research: As a complex organic molecule, it can be used in studies related to organic synthesis and coordination chemistry.

The uniqueness of 4-Bromo-2-((E)-{[4-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl)phenol can be highlighted by comparing it with structurally similar compounds:

Compound NameStructureKey Features
4-Bromo-2-(4-chlorophenyl)iminomethyl phenolStructureContains chlorine instead of additional bromine; studied for antimicrobial properties.
5-Bromo-2-hydroxybenzaldehydeStructureA precursor in synthesis; known for its role in forming Schiff bases.
3-Bromo-N'-(3-bromo-2-hydroxyphenyl)hydrazoneStructureExhibits similar hydrazone functionality; studied for its crystal structure and biological activity.

These compounds share structural motifs but differ in substituents and biological activities, showcasing the diversity within this chemical family while emphasizing the unique features of 4-Bromo-2-((E)-{[4-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl)phenol.

XLogP3

7.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

563.98710 g/mol

Monoisotopic Mass

561.98915 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-15-2024

Explore Compound Types